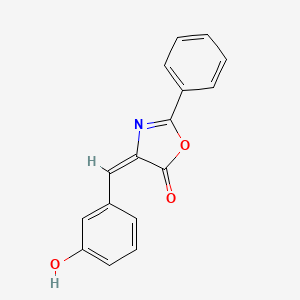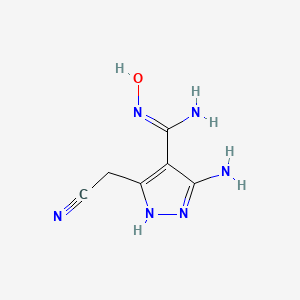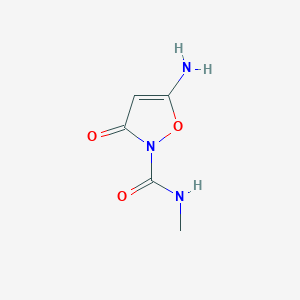
2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a methoxy group, a phenyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base such as potassium carbonate.
Phenyl Group Addition: The phenyl group can be added via a Friedel-Crafts alkylation reaction, using benzene and an appropriate catalyst like aluminum chloride.
Thioether Formation: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound, such as thiophenol, under basic conditions.
Final Amine Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the thioether linkage, potentially leading to the formation of dihydroquinoline derivatives or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and thiols.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features suggest it could act as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, while the thioether linkage and amine groups can form hydrogen bonds and electrostatic interactions with proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Methoxyquinolin-2-yl)thio)-N,N-dimethylethanamine
- 2-((3-Phenylquinolin-2-yl)thio)-N,N-dimethylethanamine
- 2-((4-Methoxy-3-phenylquinolin-2-yl)thio)-N-methylethanamine
Uniqueness
Compared to similar compounds, 2-((4-methoxy-3-phenylquinolin-2-yl)thio)-N,N-dimethylethanamine stands out due to the presence of both the methoxy and phenyl groups on the quinoline core. This unique substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89081-07-2 |
|---|---|
Molekularformel |
C20H22N2OS |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2-(4-methoxy-3-phenylquinolin-2-yl)sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H22N2OS/c1-22(2)13-14-24-20-18(15-9-5-4-6-10-15)19(23-3)16-11-7-8-12-17(16)21-20/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
SCROVKIJQJPORT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid](/img/structure/B12884824.png)
![N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide](/img/structure/B12884829.png)
![N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12884832.png)

![1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12884850.png)


![N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide](/img/structure/B12884872.png)



![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)

